molecular formula C22H27ClN4O2S B2561176 3-(4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl)-7-ethyl-8-methyl-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one CAS No. 1421506-01-5

3-(4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl)-7-ethyl-8-methyl-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one

Cat. No.: B2561176
CAS No.: 1421506-01-5
M. Wt: 446.99
InChI Key: APYXNIQJYFYSMX-UHFFFAOYSA-N
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Description

3-(4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl)-7-ethyl-8-methyl-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one is a useful research compound. Its molecular formula is C22H27ClN4O2S and its molecular weight is 446.99. The purity is usually 95%.
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Biological Activity

The compound 3-(4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl)-7-ethyl-8-methyl-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one (CAS Number: 1421506-01-5) is a synthetic derivative belonging to the class of piperazine-based heterocycles. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C22H27ClN4O2SC_{22}H_{27}ClN_{4}O_{2}S, with a molecular weight of 447.0 g/mol . The structure features a piperazine ring substituted with a chloro-methylphenyl group and a pyrimidine-thiazine core, which may contribute to its biological activity.

PropertyValue
CAS Number1421506-01-5
Molecular FormulaC22H27ClN4O2S
Molecular Weight447.0 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

Biological Activity Overview

Research indicates that compounds similar to this one exhibit a range of biological activities, including:

  • Antiviral Activity : Certain piperazine derivatives have shown significant antiviral properties. For instance, compounds with structural similarities have been effective against viruses such as hepatitis C virus (HCV) and human immunodeficiency virus (HIV) .
  • Anticancer Potential : Piperazine analogs have been explored for their anticancer activities. Studies suggest that modifications in the piperazine structure can enhance cytotoxicity against various cancer cell lines .
  • Neuropharmacological Effects : Some derivatives have been investigated for their effects on neurotransmitter systems, particularly in modulating glutamate receptors, which are crucial in neurological disorders .

1. Antiviral Efficacy

A study demonstrated that similar compounds exhibited an EC50 value (the concentration required to inhibit viral replication by 50%) in the range of 5–28 μM against respiratory syncytial virus (RSV). This suggests that the target compound may possess comparable antiviral efficacy .

2. Anticancer Activity

In vitro studies on piperazine derivatives have shown promising results against various cancer cell lines. For instance, derivatives with specific substituents exhibited IC50 values (the concentration that inhibits cell growth by 50%) ranging from 9.19 μM to 32.2 μM , highlighting their potential as anticancer agents .

3. Neuropharmacological Studies

Research on related compounds has revealed their ability to act as allosteric modulators of metabotropic glutamate receptors, which play a critical role in synaptic transmission and plasticity. These findings suggest potential applications in treating neurological disorders such as schizophrenia and anxiety .

Properties

IUPAC Name

3-[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]-7-ethyl-8-methyl-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27ClN4O2S/c1-4-18-15(3)24-22-27(21(18)29)12-16(13-30-22)20(28)26-9-7-25(8-10-26)19-11-17(23)6-5-14(19)2/h5-6,11,16H,4,7-10,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APYXNIQJYFYSMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C2N(C1=O)CC(CS2)C(=O)N3CCN(CC3)C4=C(C=CC(=C4)Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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